S-2-((1-(p-Methoxybenzyl)propyl)amino)ethyl hydrogen thiosulfate
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Overview
Description
S-2-((1-(p-Methoxybenzyl)propyl)amino)ethyl hydrogen thiosulfate is a complex organic compound characterized by its unique molecular structure. It contains a total of 41 bonds, including multiple double bonds, aromatic bonds, and a six-membered ring . The presence of secondary amine, hydroxyl, ether, and sulfuric groups contributes to its diverse chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((1-(p-Methoxybenzyl)propyl)amino)ethyl hydrogen thiosulfate involves several steps, typically starting with the preparation of the p-Methoxybenzyl propylamine intermediate. This intermediate is then reacted with ethylene oxide under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing advanced purification techniques such as chromatography and crystallization to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
S-2-((1-(p-Methoxybenzyl)propyl)amino)ethyl hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
S-2-((1-(p-Methoxybenzyl)propyl)amino)ethyl hydrogen thiosulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating infections and inflammatory diseases.
Mechanism of Action
The mechanism of action of S-2-((1-(p-Methoxybenzyl)propyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets and pathways. The compound’s sulfur-containing groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or reduction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiosulfate derivatives and sulfur-containing organic molecules, such as:
- Sodium thiosulfate
- Potassium thiosulfate
- Ethyl thiosulfate
Uniqueness
What sets S-2-((1-(p-Methoxybenzyl)propyl)amino)ethyl hydrogen thiosulfate apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the p-Methoxybenzyl group, in particular, enhances its potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
38914-79-3 |
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Molecular Formula |
C13H21NO4S2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(2S)-N-(2-hydroxysulfonothioyloxyethyl)-1-(4-methoxyphenyl)butan-2-amine |
InChI |
InChI=1S/C13H21NO4S2/c1-3-12(14-8-9-18-20(15,16)19)10-11-4-6-13(17-2)7-5-11/h4-7,12,14H,3,8-10H2,1-2H3,(H,15,16,19)/t12-/m0/s1 |
InChI Key |
VIPWJDISTQDBED-LBPRGKRZSA-N |
Isomeric SMILES |
CC[C@@H](CC1=CC=C(C=C1)OC)NCCOS(=O)(=S)O |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)OC)NCCOS(=O)(=S)O |
Origin of Product |
United States |
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